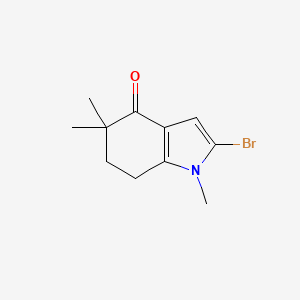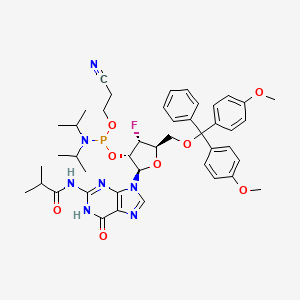
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MFCD32220381 is a chemical entity with a unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32220381 involves specific reaction conditions and reagents. The detailed synthetic route includes the use of various organic reactions, such as nucleophilic substitution and condensation reactions. The exact conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32220381 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32220381 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32220381 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study various biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32220381 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
MFCD32220381 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MFCD32230183: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
MFCD32220382: This compound is an analog with slight modifications in its structure, resulting in different reactivity and applications.
The uniqueness of MFCD32220381 lies in its specific chemical structure, which imparts unique properties and reactivity, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C12H14ClN3O |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
(3-chloro-4,5,5-trimethyl-4H-pyrazol-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H14ClN3O/c1-8-10(13)15-16(12(8,2)3)11(17)9-4-6-14-7-5-9/h4-8H,1-3H3 |
Clave InChI |
JTHFBLUWJHBFCC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NN(C1(C)C)C(=O)C2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
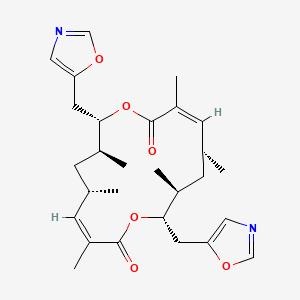
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
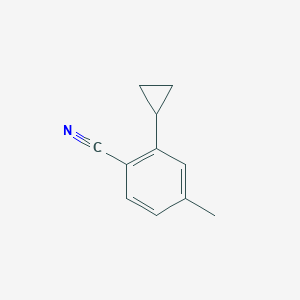
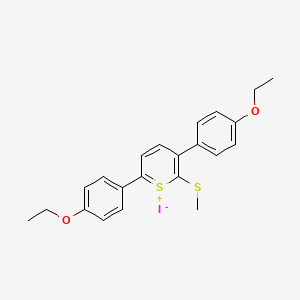
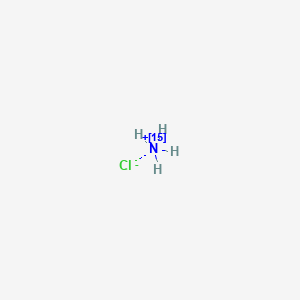
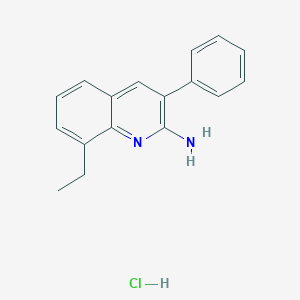
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)

